molecular formula C10H10 B089562 1,4-Divinylbenzene CAS No. 105-06-6

1,4-Divinylbenzene

Cat. No. B089562
CAS RN: 105-06-6
M. Wt: 130.19 g/mol
InChI Key: WEERVPDNCOGWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05274065

Procedure details

Simultaneously, the p-divinylbenzene is distilled from dibutylmagnesium into a clean, flamed and purged valved burette and then diluted by vacuum distillation of 2 times its volume of dry benzene from the stock benzene with n-butyllithium. Next, a clean, flamed and purged, 3-neck, 300 mL reactor flask is fitted with a magnetic stirrer and rubber septum separated from the flask by an in-line, straight-through- bore teflon valve. The burette containing the p-divinylbenzene and benzene is padded with dry argon from the vacuum/argon manifold, the valve is closed and the burette is transferred to the 300 mL reactor flask which is subsequently evacuated and filled with argon several times. Then, about 100 mL benzene is distilled into the reactor flask from the stock benzene/n-butyllithium solution. To the dry benzene in the reactor flask, 0.5 mmoles (0.5 mL of 1.0M solution) of n-butyllithium in hexane is added via gas-tight syringe through the rubber septum and straight-bore valve. After stirring, the reactor flask is cooled to -400° C. and 0.32 mL of the p-divinylbenzene/benzene solution is added dropwise from the burette to give a ratio of p-divinylbenzene to Li+ of 1.5 which produces the micro-particle with the living lithium carbanion initiation sites as indicated by the red-orange color.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
p-divinylbenzene benzene
Quantity
0.32 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.C([Li])CCC.[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([CH:20]=[CH2:21])=[CH:16][CH:15]=1)=[CH2:13].C1C=CC=CC=1>CCCCCC>[CH:12]([C:14]1[CH:19]=[CH:18][C:17]([CH:20]=[CH2:21])=[CH:16][CH:15]=1)=[CH2:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
p-divinylbenzene benzene
Quantity
0.32 mL
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)C=C.C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Simultaneously, the p-divinylbenzene is distilled from dibutylmagnesium into a clean,
TEMPERATURE
Type
TEMPERATURE
Details
flamed
CUSTOM
Type
CUSTOM
Details
purged
ADDITION
Type
ADDITION
Details
diluted by vacuum distillation of 2 times its volume of dry benzene from the stock benzene with n-butyllithium
TEMPERATURE
Type
TEMPERATURE
Details
Next, a clean, flamed
CUSTOM
Type
CUSTOM
Details
purged
CUSTOM
Type
CUSTOM
Details
3-neck, 300 mL reactor flask is fitted with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
rubber septum separated from the flask by an in-line, straight-through- bore teflon valve
ADDITION
Type
ADDITION
Details
The burette containing the p-divinylbenzene and benzene
CUSTOM
Type
CUSTOM
Details
the valve is closed
CUSTOM
Type
CUSTOM
Details
is subsequently evacuated
ADDITION
Type
ADDITION
Details
filled with argon several times
DISTILLATION
Type
DISTILLATION
Details
Then, about 100 mL benzene is distilled into the reactor flask from the stock benzene/n-butyllithium solution
TEMPERATURE
Type
TEMPERATURE
Details
the reactor flask is cooled to -400° C.

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.